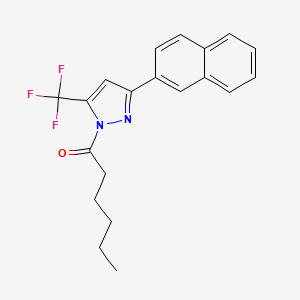

1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one

Description

1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one is a pyrazole-derived compound featuring a 2-naphthyl substituent at position 3, a trifluoromethyl (CF₃) group at position 5, and a hexan-1-one chain. The hexanone moiety may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

1-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O/c1-2-3-4-9-19(26)25-18(20(21,22)23)13-17(24-25)16-11-10-14-7-5-6-8-15(14)12-16/h5-8,10-13H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKBWEFYMIPOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a naphthyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The naphthyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The naphthyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

Trifluoromethyl Group (CF₃)

- Target Compound : The CF₃ group at position 5 increases electron-withdrawing effects, stabilizing the pyrazole ring and enhancing resistance to oxidative metabolism .

- Fluorinated Pyrazoles () : Compounds like 5-{1-[2-(2-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13b) demonstrate that CF₃ groups improve bioactivity and thermal stability. IR spectra for such compounds show C-F stretches near 1,150–1,250 cm⁻¹ and C=O bands at ~1,678 cm⁻¹ .

Aromatic Substituents

- 2-Naphthyl vs. Compound 10 (), with a naphtho[2,1-b]furan group, achieved 85% yield, suggesting efficient synthesis routes for bulky aromatic pyrazoles .

Physicochemical Properties

Melting Points and Stability

- Chromen-4-one Derivatives () : Example 120, with a fused pyrazolo-pyrimidine system, has a melting point of 211–214°C, indicating high crystallinity due to planar aromatic systems. The target’s naphthyl group may similarly elevate its melting point .

- Fluorinated Pyrazoles () : Melting points for CF₃-containing analogs range widely (e.g., 13b–13g), influenced by substituent polarity and symmetry .

Spectral Data

- IR and NMR: CF₃ groups in analogs (e.g., ) show distinct ¹⁹F NMR shifts (~-60 to -70 ppm) and IR C-F vibrations. The target’s hexanone chain would introduce a ketone C=O stretch near 1,700 cm⁻¹, akin to Compound 10’s 1,678 cm⁻¹ band . ¹H NMR for Compound 10 (δ 8.14–7.18 ppm, aromatic protons) aligns with the target’s expected naphthyl signals .

Biological Activity

Overview

1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one is a synthetic organic compound classified as a pyrazole derivative. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group enhances its stability and lipophilicity, which may contribute to its biological efficacy.

Chemical Structure and Properties

- IUPAC Name : 1-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]hexan-1-one

- Molecular Formula : C20H19F3N2O

- Molecular Weight : 360.4 g/mol

- CAS Number : 1023484-81-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's naphthyl and trifluoromethyl groups may enhance its binding affinity to various enzymes or receptors, leading to significant biological effects. However, detailed studies are required to elucidate the exact mechanisms involved.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For example, compounds structurally similar to this pyrazole have been evaluated against various cancer cell lines, demonstrating significant inhibition of cell growth.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | % Inhibition at 1 µM |

|---|---|---|

| 12e | SF-295 | 50% |

| 12e | SK-MEL-5 | 91% |

| 12e | OVCAR-4 | 71% |

| 12l | UO-31 | 46% |

| 12l | CAKI-1 | 49% |

The compound's ability to inhibit cell proliferation suggests potential as a therapeutic agent in cancer treatment. The mechanism appears to involve cell cycle arrest, particularly in the G1 phase, preventing cancer cells from progressing through the cell cycle.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes that are crucial in cancer metabolism. For instance, studies on related compounds have shown significant inhibition of V600EBRAF, a common mutation in melanoma.

Table 2: Enzyme Inhibition Profile

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 12e | V600EBRAF | 0.49 |

| 12l | V600EBRAF | <0.5 |

Case Studies

A recent study focused on the synthesis and evaluation of new pyrazole derivatives, including those similar to this compound. These compounds were tested against various cancer cell lines and showed promising results in terms of growth inhibition and enzyme activity modulation.

Study Findings

- Inhibition of Cancer Cell Lines : The study reported over 70% inhibition in several tested cell lines at concentrations around 1 µM.

- Mechanism Insights : Flow cytometry analysis revealed that treated cells exhibited altered cell cycle dynamics, with increased S-phase populations indicating a halt in DNA replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.